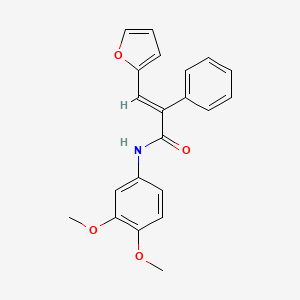

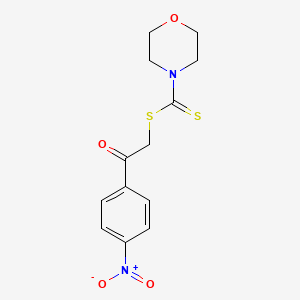

![molecular formula C18H18N2O2 B5877029 N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)

N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .

Synthesis Analysis

The synthesis of “N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine, which results in the coexistence of parallel monoacylation by-products and consecutive diacylation by-products . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide” include the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .科学的研究の応用

Anticancer Potential

N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key cellular pathways, making it a promising candidate for further investigation in cancer therapy .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies indicate that this compound possesses anti-inflammatory properties. It may modulate inflammatory mediators and suppress the activation of pro-inflammatory pathways. Researchers are keen on understanding its precise mechanisms and potential clinical applications .

Neuroprotective Effects

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide has shown promise as a neuroprotective agent. It may enhance neuronal survival, reduce oxidative damage, and mitigate neuroinflammation. Further investigations are needed to validate its efficacy in neuroprotection .

Analgesic Activity

Chronic pain management remains a challenge. Some studies suggest that this compound exhibits analgesic effects by modulating pain pathways. It may interact with receptors involved in nociception, making it a potential candidate for novel analgesic drug development .

Antibacterial and Antifungal Properties

Microbial infections continue to pose a global health threat. N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide has demonstrated antibacterial and antifungal activities. Researchers have explored its efficacy against various pathogens, including drug-resistant strains. Its mode of action involves disrupting microbial membranes and inhibiting essential enzymes .

Chemical Biology and Drug Design

Understanding the interactions between small molecules and biological targets is crucial for drug discovery. Researchers have utilized this compound as a chemical probe to investigate specific protein-ligand interactions. Its structural features make it valuable for studying binding sites and designing potential therapeutic agents .

特性

IUPAC Name |

N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-5-7-13(8-6-12)17(21)20-16-4-2-3-14(11-16)18(22)19-15-9-10-15/h2-8,11,15H,9-10H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVJKHZBLKMYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-3-{[(4-methylphenyl)carbonyl]amino}benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)

![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)

![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)

![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)

![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)

![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)